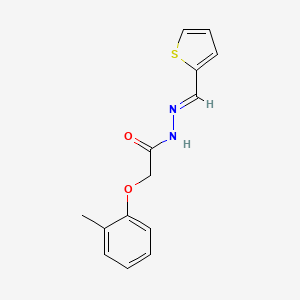
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide, also known as TA-02, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to a class of compounds called hydrazones, which have been shown to have anticancer activity by inhibiting various signaling pathways involved in cancer progression.
Wirkmechanismus
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide exerts its anticancer activity by inhibiting the activity of various signaling pathways involved in cancer progression. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cancer cell survival and proliferation. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, leading to decreased cancer cell survival and proliferation. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has also been shown to have anti-inflammatory activity, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has several advantages for lab experiments, including its small size, easy synthesis, and well-defined mechanism of action. However, its anticancer activity has only been demonstrated in vitro and in animal models, and further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of specific types of cancer, such as breast cancer or pancreatic cancer. Finally, further studies are needed to determine the safety and efficacy of 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide in humans, and to develop more potent and selective analogs of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-methylphenoxy)-N'-(2-thienylmethylene)acetohydrazide has also been shown to inhibit the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-11-5-2-3-7-13(11)18-10-14(17)16-15-9-12-6-4-8-19-12/h2-9H,10H2,1H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMATNPOIVEASF-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3856466.png)
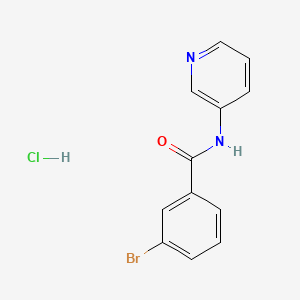
![2-methoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}-3-nitrophenyl acetate](/img/structure/B3856477.png)
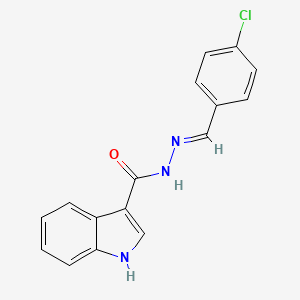
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)
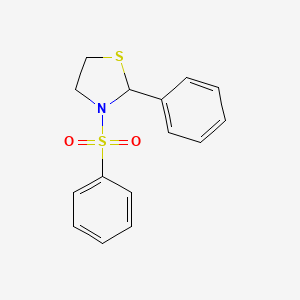
![N-(2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856501.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)
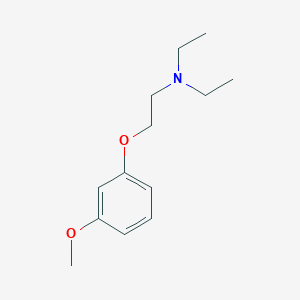
![4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856529.png)
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxamide](/img/structure/B3856539.png)
![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)

